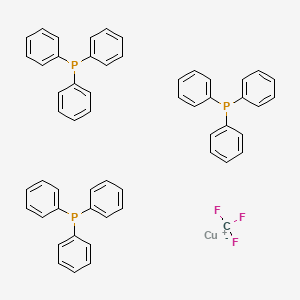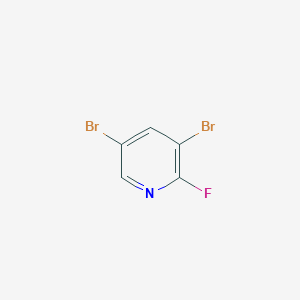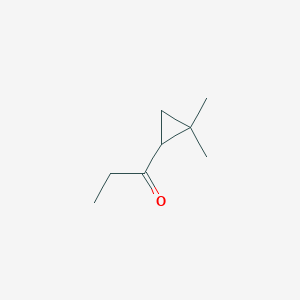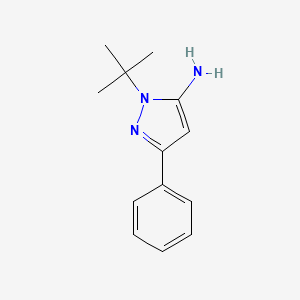
(Trifluoromethyl)tris(triphenylphosphine)copper(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a compound with the molecular formula C55H45CuF3P3 and a molecular weight of 919.43 . It is a solid substance at 20°C and is sensitive to moisture . The compound is white to almost white in color and appears as a powder or crystal .
Molecular Structure Analysis
The InChI code for (Trifluoromethyl)tris(triphenylphosphine)copper(I) is 1S/3C18H15P.CF3.Cu/c31-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h31-15H;; . This indicates that the compound consists of three triphenylphosphine (C18H15P) molecules, one trifluoromethyl (CF3) group, and one copper(I) atom.Physical And Chemical Properties Analysis
(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a solid at 20°C and is sensitive to moisture . It has a melting point of 155°C (dec.) . The compound is slightly soluble in tetrahydrofuran .Scientific Research Applications
Trifluoromethylation is a key process in the development of new pharmaceuticals and agrochemicals, as the trifluoromethyl group can greatly influence the physical, chemical, and biological properties of organic compounds .
The compound “(Trifluoromethyl)tris(triphenylphosphine)copper(I)” is typically used in oxidative cross-coupling reactions . In these reactions, the trifluoromethyl group is transferred from the copper complex to an organic substrate, such as an aryl halide .
-
Organic Synthesis
- This compound is used as a reagent in the field of organic synthesis, particularly for the introduction of trifluoromethyl groups into organic molecules . This process is known as trifluoromethylation .
- The trifluoromethyl group can greatly influence the physical, chemical, and biological properties of organic compounds .
-
Oxidative Cross-Coupling Reactions
-
Development of Pharmaceuticals and Agrochemicals
-
Trifluoromethylation of Organoboron Reagents
-
Trifluoromethylation of Terminal Alkynes
-
Fluorination Reagents and Fluorinated Building Blocks
-
Broad Substrate Scope
-
Oxidative Trifluoromethylation of Organoboron Reagents
-
Trifluoromethylation of Terminal Alkynes through C-H Activation
-
Synthesis of Fluorination Reagents and Fluorinated Building Blocks
-
Copper Complexes for Trifluoromethylation via Oxidative Cross-coupling
-
Novel Aromatic Trifluoromethylating Reagent
Safety And Hazards
(Trifluoromethyl)tris(triphenylphosphine)copper(I) is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
properties
IUPAC Name |
copper(1+);trifluoromethane;triphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.CF3.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h3*1-15H;;/q;;;-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEZRALRKPUAPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[C-](F)(F)F.[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H45CuF3P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Trifluoromethyl)tris(triphenylphosphine)copper(I) | |
CAS RN |
325810-07-9 |
Source


|
| Record name | (Trifluoromethyl)tris(triphenylphosphine)copper(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)


![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)
![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)
